Enhanced Lipophilicity (XLogP3-AA = 3.6) Versus Unsubstituted Indoline Drives Membrane Permeability and CNS Multiparameter Optimization (MPO) Scores
The target compound exhibits a computed XLogP3-AA of 3.6, compared to 1.5 for the parent indoline (2,3-dihydro-1H-indole) and 2.0 for 7-fluoroindoline [1]. This +2.1 log unit increase in lipophilicity is driven by the two ethyl groups at C3. In CNS drug discovery, compounds with XLogP in the 3–5 range often demonstrate superior passive membrane permeability and blood-brain barrier (BBB) penetration compared to less lipophilic analogs. The shift in XLogP from 1.5 to 3.6 represents a >100-fold increase in the octanol-water partition coefficient (calculated ΔLogP ≈ 2.1), which directly impacts the predicted CNS MPO score—a composite desirability metric used in lead selection [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and implied membrane permeability / CNS MPO |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6; MW = 193.26; TPSA = 12 Ų |
| Comparator Or Baseline | Indoline (2,3-dihydro-1H-indole): XLogP3-AA = 1.5; MW = 119.16; TPSA = 12 Ų. 7-Fluoroindoline: XLogP3-AA ≈ 2.0 (calculated by PubChem); MW = 137.15; TPSA = 12 Ų. |
| Quantified Difference | ΔXLogP = +2.1 (vs. indoline); ΔXLogP = +1.6 (vs. 7-fluoroindoline) |
| Conditions | PubChem computed properties using XLogP3 3.0 algorithm (2024.11.20 release); TPSA computed via Cactvs 3.4.8.18. |
Why This Matters
Procurement of the 3,3-diethyl-7-fluoro scaffold is essential when designing CNS-penetrant analogs, as the enhanced lipophilicity directly influences the likelihood of achieving target CNS exposure—a parameter not attainable with the unsubstituted or 7-fluoro-only indoline cores.
- [1] PubChem Compound Summary for 3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole, Indoline, and 7-Fluoroindoline. XLogP3-AA values accessed via PubChem (2024). View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. View Source
